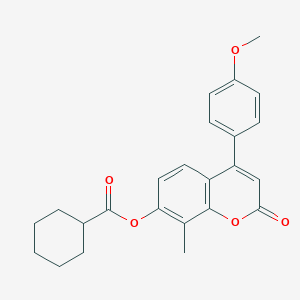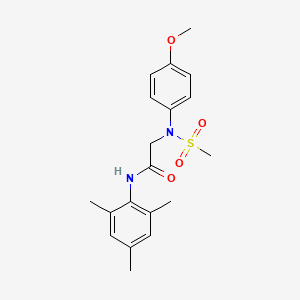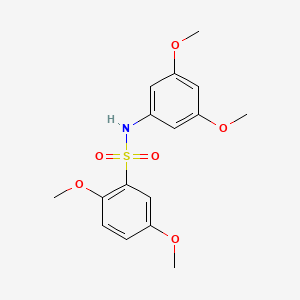![molecular formula C16H15BrO5 B3646822 3-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid](/img/structure/B3646822.png)
3-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid
Overview
Description
3-{[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a brominated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid typically involves multiple steps:
Bromination: The starting material, 4-(hydroxymethyl)-6-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Etherification: The brominated phenol is then reacted with 3-(chloromethyl)benzoic acid in the presence of a base such as potassium carbonate to form the ether linkage.
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and etherification to improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-{[2-bromo-4-(carboxymethyl)-6-methoxyphenoxy]methyl}benzoic acid.
Reduction: 3-{[2-hydroxy-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid.
Substitution: 3-{[2-(substituted)-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
- 3-{[2-Chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid.
- 3-{[2-Fluoro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid.
- 3-{[2-Iodo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid.
Comparison:
Bromine vs. Chlorine: Bromine is larger and more polarizable than chlorine, which can affect the compound’s reactivity and binding properties.
Bromine vs. Fluorine: Fluorine is more electronegative, leading to different electronic effects on the phenoxy group.
Bromine vs. Iodine: Iodine is larger and less electronegative than bromine, which can influence the compound’s steric and electronic properties.
3-{[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid stands out due to its unique combination of substituents, which can impart specific reactivity and binding characteristics valuable in various applications.
Properties
IUPAC Name |
3-[[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-3-2-4-12(5-10)16(19)20/h2-7,18H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXWREBTQIBCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)OCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-(4-ethylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3646745.png)

![N-(3-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B3646767.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3646774.png)
![Methyl 2-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenoxy]acetate](/img/structure/B3646786.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B3646796.png)
![N-(2,4-dichlorophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B3646802.png)
![METHYL 2-[(2-{[(DIMETHYLAMINO)SULFONYL]ANILINO}ACETYL)AMINO]BENZOATE](/img/structure/B3646804.png)
![ethyl 2-[4-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate](/img/structure/B3646806.png)
![(5E)-5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3646809.png)
![Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenoxy]acetate](/img/structure/B3646815.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3646823.png)

